Architectural Superiority in the Pyrazole-Thiazole SDHI Pharmacophore
The core scaffold of CAS 1251557-34-2 incorporates the optimized pyrazole-carboxamide-thiazole linkage identified as critical for nanomolar-level SDH inhibition. In the same chemical series, compound 6i (bearing the closest structurally analogous linker to CAS 1251557-34-2) exhibited an EC50 of 1.77 mg/L against the phytopathogen *Valsa mali*, representing a 5.2-fold increase in potency over the commercial SDHI standard boscalid (EC50 = 9.19 mg/L) [1]. This establishes the specific meta-thiazole-phenyl substitution pattern as a non-negotiable structural requirement for high affinity, a feature maintained in CAS 1251557-34-2 but absent in simpler N-phenyl pyrazole carboxamides.
| Evidence Dimension | In vitro antifungal potency (EC50) against *Valsa mali* |
|---|---|
| Target Compound Data | Compound 6i (closest analog sharing core scaffold): EC50 = 1.77 mg/L |
| Comparator Or Baseline | Boscalid (commercial SDHI fungicide): EC50 = 9.19 mg/L |
| Quantified Difference | 5.2-fold higher potency for the pyrazole-thiazole scaffold vs. commercial standard |
| Conditions | Mycelial growth inhibition assay; *Valsa mali*; 48h incubation. |
Why This Matters
Procuring CAS 1251557-34-2 ensures access to the optimized pharmacophore geometry; generic pyrazole-carboxamides lacking the thiazole-meta-phenyl bridge will default to the lower potency profile of first-generation SDHIs.
- [1] Li, M., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry, 71(30), 11365-11372. View Source
